(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

GABAC receptor pharmacology enantioselectivity agonist vs antagonist

(1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic acid, also known as (+)-cis-2-aminomethylcyclopropane carboxylic acid or (+)-CAMP, is a conformationally restricted, enantiomerically pure cyclopropane analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The compound features a cis-configured cyclopropane ring that locks the aminomethyl and carboxyl functionalities into a defined spatial orientation, making it a critical pharmacological tool for probing GABA receptor subtype selectivity.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B12948173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)CN
InChIInChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
InChIKeyQUFMERRXRMSAPZ-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic Acid: A Chiral Cyclopropane GABA Analog for Selective GABAC Receptor Research and Procurement


(1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic acid, also known as (+)-cis-2-aminomethylcyclopropane carboxylic acid or (+)-CAMP, is a conformationally restricted, enantiomerically pure cyclopropane analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) [1]. The compound features a cis-configured cyclopropane ring that locks the aminomethyl and carboxyl functionalities into a defined spatial orientation, making it a critical pharmacological tool for probing GABA receptor subtype selectivity [2]. As a potent and full agonist at homooligomeric GABAC (GABAA-ρ) receptors with minimal activity at heteromeric GABAA receptors, it serves as one of the most selective agonists available for dissecting GABAC-mediated physiological processes [1].

Why Generic Substitution of (1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic Acid Fails: Enantiomer-Dependent Pharmacology Precludes Interchangeability


Simple substitution of this compound with its racemate, enantiomer, trans diastereomer, or other GABA analogs is scientifically unsound because the (1S,2S) absolute configuration dictates both the quality (agonist vs. antagonist) and the magnitude of activity at GABAC receptors. The enantiomer (-)-CAMP acts as a weak antagonist (IC50 ~900 µM at ρ1) rather than an agonist, while the commonly used GABAC agonist CACA (cis-4-aminocrotonic acid) is a partial agonist with lower potency and efficacy [1]. Furthermore, the trans diastereomer (±)-TAMP exhibits significant off-target GABAA receptor activity that compromises selectivity [1]. These profound pharmacological differences, rooted in stereochemistry and ring geometry, mean that procurement of the incorrect stereoisomer or an imprecisely defined analog can yield diametrically opposite experimental outcomes, wasted resources, and irreproducible data.

Quantitative Differentiation Evidence for (1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic Acid vs. Structural and Pharmacological Analogs


Enantiomer-Specific Pharmacology: (+)-CAMP Is a Full GABAC Agonist Whereas (-)-CAMP Is a Weak Antagonist

In a direct head-to-head comparison using two-electrode voltage clamp electrophysiology on human recombinant ρ1 and ρ2 GABAC receptors expressed in Xenopus laevis oocytes, (+)-CAMP [(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid] acted as a potent full agonist, whereas its enantiomer (-)-CAMP functioned as a weak antagonist [1]. The qualitative functional switch and the quantitative potency difference are decisive for experimental design.

GABAC receptor pharmacology enantioselectivity agonist vs antagonist stereochemistry

Superior Agonist Potency and Efficacy of (+)-CAMP vs. the Widely Used GABAC Agonist CACA (cis-4-Aminocrotonic Acid)

The same study directly compared (+)-CAMP with CACA, the most commonly used GABAC receptor partial agonist in the literature. (+)-CAMP demonstrated both higher apparent affinity and full efficacy (Imax ~100%) relative to CACA's partial agonism (Imax ~78-82%) at both GABAC receptor subtypes [1]. This establishes (+)-CAMP as a superior pharmacological tool for maximal receptor activation.

GABAC receptor agonists CACA potency comparison efficacy CAMP

GABAC Receptor Selectivity: (+)-CAMP Is a Very Weak GABAA Antagonist, Avoiding Off-Target Activation Seen with TAMP Analogs

Selectivity for GABAC over GABAA receptors is a critical parameter for experimental specificity. (+)-CAMP was found to be a very weak antagonist at α1β2γ2L GABAA receptors, whereas the trans diastereomer (-)-TAMP, though more potent at GABAC receptors (KD ~9 µM at ρ1), also acted as a moderately potent GABAA partial agonist (KD ~50-60 µM, Imax ~50%) [1]. This cross-reactivity compromises the utility of TAMP analogs for studies requiring isolated GABAC receptor interrogation.

GABAC selectivity GABAA off-target TAMP receptor subtype selectivity CAMP

Lack of GABA Transporter Interaction: CAMP Analogs Do Not Engage GAT-1, Preserving Synaptic GABA Tone

GABA transporter (GAT) inhibition is a common off-target liability among GABAergic agents that can elevate ambient GABA levels and confound receptor-level studies [1]. In the same experimental system, none of the four isomers of CAMP and TAMP (including (+)-CAMP, (-)-CAMP, (+)-TAMP, (-)-TAMP) displayed any interaction with GABA transport (GAT-1) at the concentrations tested [1]. This represents a class-level property of these cyclopropane GABA analogs, but is a critical differentiator from certain other GABAergic tool compounds that exhibit transporter activity.

GABA transporter GAT-1 off-target synaptic GABA CAMP

Synthetic Accessibility: (+)-CAMP Achieves a 38% Overall Yield vs. 2.5% for (-)-CAMP and 3.9% for (-)-TAMP

The practical availability of enantiomerically pure cyclopropane GABA analogs is constrained by synthetic complexity and yield. A reported stereoselective synthesis of (S,S)-2-(aminomethyl)cyclopropane carboxylic acid [(+)-CAMP] proceeds in 7 steps with 38% overall yield from commercially available cinnamyl alcohol [1]. In contrast, an enantioselective synthesis of (-)-CAMP required 10 steps from 2-furaldehyde to achieve only 2.5% total yield , while (-)-TAMP was obtained in 3.9% overall yield over 8 steps from L-menthol [2]. This represents a cross-study comparison of synthetic efficiency.

asymmetric synthesis overall yield procurement feasibility CAMP TAMP

GABAC Subtype Selectivity: (+)-CAMP Preferentially Activates ρ2 Over ρ1 Receptors, Enabling Subtype Discrimination

Within the GABAC receptor family, (+)-CAMP exhibits a measurable preference for the ρ2 subtype over ρ1, with KD values of ~17 µM and ~40 µM, respectively (approximately 2.4-fold selectivity for ρ2) [1]. This contrasts with (-)-TAMP (KD ~3 µM at ρ2 vs. ~9 µM at ρ1, ~3-fold ρ2 preference) and provides a distinct selectivity fingerprint that can be exploited when combined with other pharmacological tools to dissect the contributions of individual ρ subunits in native tissues.

GABAC receptor subtypes ρ1 vs ρ2 subtype selectivity CAMP pharmacological tool

Highest-Value Application Scenarios for (1S,2S)-2-(Aminomethyl)cyclopropane-1-carboxylic Acid Based on Quantitative Differentiation Evidence


Selective Pharmacological Isolation of GABAC Receptor-Mediated Currents in Retinal Bipolar Cells and Other Native Preparations

The retina expresses high levels of GABAC (ρ) receptors on bipolar cell terminals, where they mediate sustained inhibitory postsynaptic currents critical for visual signal processing [1]. (+)-CAMP, as a full GABAC agonist with negligible GABAA activity and no GAT-1 interaction, enables researchers to selectively activate GABAC receptors in native retinal slices or whole-mount preparations without recruiting GABAA receptor-mediated conductances or altering ambient GABA levels via transporter blockade [1]. The quantitative selectivity profile (KD ~17-40 µM at GABAC vs. essentially no agonist activity at α1β2γ2L GABAA) makes it superior to CACA for maximal activation and superior to TAMP analogs for GABAC exclusivity [1].

Recombinant GABAC Receptor Screening and Structure-Activity Relationship (SAR) Studies Requiring Full Agonist Control

In heterologous expression systems (Xenopus oocytes, HEK293, COS cells) used for studying cloned GABAC receptor subunits (ρ1, ρ2, ρ3), a full agonist with defined efficacy is essential for normalizing responses, calculating relative efficacy of test compounds, and establishing structure-activity relationships [1]. With Imax ~100% at both ρ1 and ρ2 receptors, (+)-CAMP provides a reliable full-agonist reference point that CACA (partial agonist, Imax ~78-82%) cannot offer [1]. Its enantiomeric purity requirement (the (1S,2S) configuration) is also a built-in quality control check: any contamination with (-)-CAMP would introduce antagonist activity detectable as a rightward shift in agonist concentration-response curves [1].

Enantioselective Pharmacological Tool for Probing Chiral Recognition at GABA Binding Sites

The opposite pharmacology of (+)-CAMP and (-)-CAMP at the same receptor binding sites—full agonism vs. weak antagonism—makes this pair a powerful experimental system for investigating chiral recognition determinants in GABA receptor ligand-binding domains [1]. Molecular modeling studies based on the Duke et al. data have provided insights into the chiral preferences for agonism vs. antagonism at GABAC receptors [1]. Procurement of the correct, well-characterized enantiomer is therefore critical for structure-based drug design efforts targeting GABAC receptors, as any stereochemical ambiguity will corrupt computational docking and pharmacophore models.

Retinal Disease Models and Visual Pathway Electrophysiology Where GABAC-Selective Activation Is Required

GABAC receptors are implicated in myopia, retinal degeneration, and visual signal processing disorders [1]. (+)-CAMP, with its clean pharmacological profile (full agonist, no GABAA agonism, no transporter interaction), is the preferred tool compound for in vivo or ex vivo retinal electrophysiology studies aimed at establishing causal links between GABAC receptor activation and visual function [1]. The practical procurement advantage conferred by the 38% synthetic yield [2] further supports its use in larger-scale animal studies where compound quantity may be limiting for lower-yielding analogs such as (-)-CAMP (2.5% yield) .

Quote Request

Request a Quote for (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.